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Compound of Interest

Compound Name:
2-Amino-6-chloro-4-

(diethylamino)pyrimidine

Cat. No.: B039787 Get Quote

CAS Number: 116895-09-1

This technical guide provides a comprehensive overview of 2-Amino-6-chloro-4-
(diethylamino)pyrimidine, including its physicochemical properties, a plausible synthetic

route, and potential applications based on the activities of structurally related compounds. Due

to the limited availability of detailed experimental data for this specific molecule in publicly

accessible literature, this guide leverages established principles of pyrimidine chemistry and

provides generalized protocols and conceptual frameworks relevant to researchers in drug

discovery and chemical synthesis.

Physicochemical Properties
A summary of the key quantitative data for 2-Amino-6-chloro-4-(diethylamino)pyrimidine is

presented below.
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Property Value Reference

CAS Number 116895-09-1 [1][2]

Molecular Formula C₈H₁₃ClN₄ [2]

Molecular Weight 200.67 g/mol [2]

Appearance Solid (predicted)

Purity
>97% (as offered by

commercial suppliers)

Synthesis and Reactivity
The synthesis of 2-Amino-6-chloro-4-(diethylamino)pyrimidine can be conceptually

approached through the well-established reactivity of dichlorinated pyrimidine scaffolds. A

plausible synthetic pathway involves the sequential nucleophilic aromatic substitution (SNAr)

on a precursor such as 2-amino-4,6-dichloropyrimidine. The differential reactivity of the chlorine

atoms on the pyrimidine ring allows for a controlled, stepwise introduction of substituents.

Generally, in 2,4-dichloropyrimidines, the chlorine at the C4 position is more susceptible to

nucleophilic attack than the one at the C2 position.

Proposed Synthetic Workflow
A likely synthetic route would involve the reaction of 2-amino-4,6-dichloropyrimidine with

diethylamine. The diethylamine would act as a nucleophile, displacing one of the chloro groups.

The reaction would likely proceed with regioselectivity for the C4 position.
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A proposed synthetic workflow for 2-Amino-6-chloro-4-(diethylamino)pyrimidine.

General Experimental Protocol for Nucleophilic
Aromatic Substitution on a Dichloropyrimidine
The following is a generalized protocol for the amination of a chloropyrimidine, which can be

adapted for the synthesis of the title compound. Optimization of solvent, temperature, and

reaction time may be necessary.

Materials:

2-Amino-4,6-dichloropyrimidine (1.0 eq.)

Diethylamine (1.0-1.2 eq.)

A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.5-2.0

eq.)

Anhydrous aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF), or

acetonitrile)

Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-

amino-4,6-dichloropyrimidine and the anhydrous solvent.

Add the non-nucleophilic base to the stirred suspension.

Add diethylamine dropwise to the reaction mixture at room temperature.

The reaction mixture is then heated to a temperature ranging from 60 to 120 °C. The

progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature.

The solvent is removed under reduced pressure.

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel or by recrystallization

to yield the desired 2-Amino-6-chloro-4-(diethylamino)pyrimidine.

Potential Applications and Biological Relevance
While specific biological activities for 2-Amino-6-chloro-4-(diethylamino)pyrimidine are not

extensively documented, the pyrimidine core is a well-established pharmacophore found in

numerous biologically active compounds. Derivatives of 2-aminopyrimidine have shown a wide

range of therapeutic potential.

Kinase Inhibition: Many substituted pyrimidines are known to act as inhibitors of various

protein kinases, which are crucial targets in oncology. The 2-aminopyrimidine scaffold can

form key hydrogen bonding interactions within the ATP-binding site of kinases.

Antiviral Activity: The pyrimidine structure is fundamental to nucleobases, and as such,

pyrimidine analogs can interfere with viral replication processes.[3]

Antimicrobial and Anti-inflammatory Properties: Various substituted pyrimidines have been

reported to exhibit antibacterial, antifungal, and anti-inflammatory activities.[3][4]
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Given these precedents, 2-Amino-6-chloro-4-(diethylamino)pyrimidine represents a

valuable scaffold for further chemical modification and biological screening in drug discovery

programs.

Hypothetical Signaling Pathway Inhibition
Based on the common role of pyrimidine derivatives as kinase inhibitors, a hypothetical

mechanism of action could involve the inhibition of a signaling pathway critical for cell

proliferation, such as the MAPK/ERK pathway. The diagram below illustrates a conceptual

model where a pyrimidine derivative blocks the action of a key kinase in this cascade.
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Hypothetical inhibition of the MEK kinase by a pyrimidine derivative.

Conclusion
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2-Amino-6-chloro-4-(diethylamino)pyrimidine is a substituted pyrimidine with potential for

applications in medicinal chemistry and drug discovery. While detailed experimental data for

this specific compound is sparse, its synthesis is feasible through standard organic chemistry

methodologies. The structural motifs present in this molecule suggest that it could be a

valuable starting point for the development of novel therapeutics, particularly in the areas of

oncology and infectious diseases. Further experimental validation of its synthesis and

biological activity is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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